molecular formula C12H18N4O3 B8109157 4-(1-Methyl-1H-Pyrazol-4-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One

4-(1-Methyl-1H-Pyrazol-4-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One

Cat. No.: B8109157
M. Wt: 266.30 g/mol
InChI Key: GNJMKGVMJWNHKI-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-Pyrazol-4-Yl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecan-3-One is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-Pyrazol-4-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One typically involves multiple steps, starting with the formation of the pyrazole ring followed by the construction of the spirocyclic framework. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve halides or other leaving groups.

  • Addition: Various electrophiles and nucleophiles can participate in addition reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(1-Methyl-1H-Pyrazol-4-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which 4-(1-Methyl-1H-Pyrazol-4-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-(1-Methylpyrazol-4-yl)ethanone

  • (1-Methyl-1H-pyrazol-4-yl)boronic acid

  • Hydrazine-coupled pyrazole derivatives

Uniqueness: 4-(1-Methyl-1H-Pyrazol-4-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One stands out due to its spirocyclic structure, which is not commonly found in other pyrazole derivatives. This structural feature contributes to its unique chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-15-5-10(4-14-15)16-8-12(19-6-11(16)17)7-13-2-3-18-9-12/h4-5,13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJMKGVMJWNHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CC3(CNCCOC3)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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